Product packaging for 2-BROMOETHYL BUTANOATE(Cat. No.:)

2-BROMOETHYL BUTANOATE

Cat. No.: B8687189
M. Wt: 195.05 g/mol
InChI Key: KXBZGFSUCDSJKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromoethyl butanoate ( 6065-66-3) is an organic ester with the molecular formula C₆H₁₁BrO₂ and a molecular weight of 195.05 g/mol . This compound features a butanoate group esterified with a 2-bromoethanol moiety, making it a bifunctional molecule useful in various research applications. Its structure offers two reactive sites: the carbonyl group in the ester and the bromine atom, which can be leveraged in further chemical transformations. As a result, this compound serves as a versatile building block and intermediate in organic synthesis, particularly for constructing more complex molecules through nucleophilic substitution reactions or as a precursor for polymer research . Supplied for research purposes only, this compound is part of a class of advanced chemical intermediates used primarily in pharmaceutical and chemical development laboratories. Researchers value this reagent for its application in method development and chemical synthesis. This product is intended for use by qualified laboratory professionals. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11BrO2 B8687189 2-BROMOETHYL BUTANOATE

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H11BrO2

Molecular Weight

195.05 g/mol

IUPAC Name

2-bromoethyl butanoate

InChI

InChI=1S/C6H11BrO2/c1-2-3-6(8)9-5-4-7/h2-5H2,1H3

InChI Key

KXBZGFSUCDSJKC-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)OCCBr

Origin of Product

United States

Advanced Synthetic Methodologies and Chemical Transformations of 2 Bromoethyl Butanoate

Diverse Synthetic Routes for 2-Bromoethyl Butanoate and Related Analogues

The synthesis of this compound primarily relies on the formation of the ester linkage between a butanoyl group and a 2-bromoethyl moiety. The choice of synthetic route often depends on the availability of starting materials, desired purity, and reaction scale.

Esterification Reactions and Optimizations

Esterification is the most direct method for synthesizing this compound. This can be achieved through several established protocols, most notably the Fischer esterification and acylation with an acid chloride.

Fischer Esterification: This method involves the reaction of butanoic acid with 2-bromoethanol (B42945) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). The reaction is an equilibrium process, and to drive it towards the formation of the ester, it is common to use an excess of one reactant (typically the alcohol) or to remove the water formed during the reaction, often by azeotropic distillation using a Dean-Stark apparatus. The mechanism involves the protonation of the carboxylic acid's carbonyl group, which increases its electrophilicity, followed by a nucleophilic attack from the alcohol.

Acylation with Butanoyl Chloride: A more reactive and often higher-yielding alternative to Fischer esterification is the reaction of 2-bromoethanol with butanoyl chloride. This reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, which serves to neutralize the hydrochloric acid (HCl) byproduct. This method avoids the equilibrium limitations of Fischer esterification and often proceeds under milder conditions.

Optimization of these reactions involves adjusting parameters such as temperature, catalyst loading, and reaction time. For Fischer esterification, the choice of acid catalyst and the efficiency of water removal are critical variables. For acylation, the stoichiometry of the base and the reaction temperature can influence the yield and purity of the final product.

Table 1: Comparison of Esterification Methods for this compound Synthesis

Method Reactants Catalyst/Base Typical Conditions Advantages Disadvantages
Fischer Esterification Butanoic acid, 2-Bromoethanol H₂SO₄ or p-TsOH Reflux with water removal Inexpensive reagents Reversible, may require excess reagent

| Acylation | Butanoyl chloride, 2-Bromoethanol | Pyridine or Triethylamine | 0°C to room temperature | High yield, irreversible | Butanoyl chloride is corrosive and moisture-sensitive |

Halogenation Strategies for α-Bromination

The term α-bromination refers to the substitution of a hydrogen atom with a bromine atom on the carbon adjacent to a carbonyl group. For butanoate esters, this would involve bromination at the C2 position of the butanoyl chain to yield compounds like ethyl 2-bromobutanoate. The Hell-Volhard-Zelinskii reaction is a well-known method for the α-bromination of carboxylic acids, which involves reacting the carboxylic acid with bromine (Br₂) and a catalytic amount of phosphorus tribromide (PBr₃). The resulting α-bromo acyl bromide can then be esterified to produce the α-bromo ester.

It is crucial to note that α-bromination is not a direct synthetic route to this compound, as the bromine atom in this target molecule is on the ethyl group derived from the alcohol, not on the α-carbon of the butanoate moiety.

Alternatively, direct halogenation of the alkyl chain of an ester can occur via a free-radical mechanism, typically initiated by UV light or a radical initiator. This process involves the homolytic cleavage of Br₂ into bromine radicals, which then abstract a hydrogen atom from the alkane chain. However, this method generally lacks selectivity and would likely produce a mixture of brominated products at various positions on both the butanoyl and ethyl chains, making it unsuitable for the specific synthesis of this compound. The preferred and most direct synthesis of this compound involves using 2-bromoethanol as a starting material.

In-Situ Generation Approaches in Synthesis

In-situ generation refers to the formation of a reactive intermediate in the reaction mixture, which is then consumed in a subsequent step without being isolated. This approach can improve efficiency and safety by avoiding the handling of potentially unstable or hazardous compounds.

For this compound, an in-situ approach could involve its formation via esterification, followed immediately by a subsequent transformation in a one-pot synthesis. For example, 2-bromoethanol could be reacted with butanoyl chloride in the presence of a base, and once the formation of this compound is complete, a nucleophile or a catalyst for a cross-coupling reaction could be added to the same reaction vessel. This strategy is particularly advantageous for reactions where the this compound acts as an alkylating agent. The Mizoroki-Heck reaction, for instance, can be performed with in-situ generated alkenes from precursors like 2-bromo ethyl benzene, which shares structural similarities with the bromoethyl moiety of the target compound. This concept could be extended to the in-situ formation of this compound followed by its use in a catalytic cycle.

Catalytic Systems in the Synthesis and Derivatization of this compound

The primary alkyl bromide functionality in this compound makes it an excellent substrate for a variety of catalytic cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions have become indispensable in modern organic synthesis. This compound, as an alkyl halide, can participate in several of these transformations.

Suzuki-Miyaura Coupling: This reaction creates a carbon-carbon bond between an organohalide and an organoboron compound, typically a boronic acid or ester. While most commonly used for aryl and vinyl halides, the Suzuki-Miyaura coupling can be adapted for alkyl halides. The reaction of this compound with an arylboronic acid would yield a 2-arylethyl butanoate. The catalytic cycle involves the oxidative addition of the alkyl bromide to a Pd(0) complex, followed by transmetalation with the organoboron species and reductive elimination to give the final product. A significant challenge with alkyl bromides is the potential for β-hydride elimination from the alkylpalladium intermediate, which can lead to the formation of alkene byproducts. The choice of ligand is crucial to favor the desired cross-coupling pathway.

Heck Reaction: The Heck reaction couples an organohalide with an alkene to form a substituted alkene. The reaction typically involves an oxidative addition, migratory insertion of the alkene into the Pd-C bond, and subsequent β-hydride elimination. Reacting this compound with an alkene like styrene (B11656) could potentially yield a substituted butanoate derivative. However, the presence of β-hydrogens in the 2-bromoethyl group makes it susceptible to β-hydride elimination after oxidative addition, which can be a competing and often favored pathway.

Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, using a palladium catalyst and a copper(I) co-catalyst. The extension of the Sonogashira reaction to unactivated alkyl halides is more challenging but has been reported. A successful Sonogashira coupling of this compound would produce an alkynyl butanoate derivative.

Buchwald-Hartwig Amination: This is a palladium-catalyzed method for forming carbon-nitrogen bonds by coupling an organohalide with an amine. While predominantly used for aryl halides, conditions have been developed for the amination of alkyl halides. The reaction of this compound with a primary or secondary amine in the presence of a suitable palladium catalyst and a strong base could yield 2-aminoethyl butanoate derivatives.

Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions with this compound

Reaction Coupling Partner Product Type Catalyst/Ligand System Key Challenges
Suzuki-Miyaura Arylboronic acid 2-Arylethyl butanoate Pd(0) with phosphine (B1218219) ligands β-hydride elimination
Heck Alkene (e.g., Styrene) Substituted alkene Pd(0) or Pd(II) with phosphine ligands β-hydride elimination
Sonogashira Terminal alkyne Alkynyl butanoate Pd(0)/Cu(I) with phosphine ligands Lower reactivity of alkyl halides

| Buchwald-Hartwig | Amine | 2-Aminoethyl butanoate | Pd(0) with specialized phosphine ligands | β-hydride elimination, base sensitivity of ester |

Other Metal-Mediated Transformations

Besides palladium, other metals can effectively mediate transformations involving this compound.

Copper-Catalyzed Cross-Coupling: Copper-based catalysts offer a more economical and less toxic alternative to palladium for certain cross-coupling reactions. Copper can catalyze Ullmann-type couplings and cross-couplings of alkyl halides with various nucleophiles, including amines, thiols, and organoboron reagents. The reaction of this compound in a copper-catalyzed system could be used to form C-N, C-S, or C-C bonds.

Iron-Catalyzed Reactions: Iron catalysts are gaining attention as an even more sustainable alternative for cross-coupling reactions. While still an area of active research, iron-catalyzed methods for coupling alkyl halides with organometallic reagents have been developed.

Grignard Reaction: this compound can act as an electrophile in reactions with Grignard reagents (R-MgX). The highly nucleophilic carbon of the Grignard reagent will attack the carbon bearing the bromine atom in an Sₙ2-type reaction, leading to the formation of a new carbon-carbon bond. For example, reacting this compound with phenylmagnesium bromide would yield 2-phenylethyl butanoate. It is important to note that Grignard reagents can also react with the ester carbonyl group, but the alkyl halide is generally more reactive towards nucleophilic attack by the Grignard reagent. However, if a strong Grignard reagent is used in excess, reaction at the ester carbonyl can occur.

Table 3: Mentioned Chemical Compounds

Compound Name Chemical Formula
This compound C₆H₁₁BrO₂
Butanoic acid C₄H₈O₂
2-Bromoethanol C₂H₅BrO
Sulfuric acid H₂SO₄
p-Toluenesulfonic acid C₇H₈O₃S
Butanoyl chloride C₄H₇ClO
Pyridine C₅H₅N
Triethylamine C₆H₁₅N
Hydrochloric acid HCl
Ethyl 2-bromobutanoate C₆H₁₁BrO₂
Bromine Br₂
Phosphorus tribromide PBr₃
Styrene C₈H₈
Phenylmagnesium bromide C₆H₅BrMg

Organocatalytic and Biocatalytic Pathways

The development of green and sustainable synthetic methods has led to the exploration of organocatalytic and biocatalytic routes for the synthesis of esters like this compound.

Organocatalytic Approaches: Organocatalysis utilizes small organic molecules to accelerate chemical reactions. While specific organocatalytic methods for the direct synthesis of this compound are not extensively documented in publicly available research, general principles of organocatalytic esterification can be applied. For instance, N-heterocyclic carbenes (NHCs) have been shown to be effective catalysts for the esterification of α,β-unsaturated aldehydes with alcohols, providing a metal-free and environmentally friendly alternative to traditional methods. nih.gov This approach could potentially be adapted for the synthesis of this compound. Another organocatalytic strategy involves the use of bifunctional catalysts, such as 6-halo-2-pyridones, which can activate both the ester and amine substrates through hydrogen bonding to facilitate aminolysis. nih.gov

Biocatalytic Pathways: Biocatalysis employs enzymes to catalyze chemical reactions, often with high selectivity and under mild conditions. Lipases are a class of enzymes that are particularly well-suited for ester synthesis. jmbfs.orgaalto.finih.gov The enzymatic synthesis of esters can be achieved through esterification or transesterification reactions. jmbfs.org Lipase-catalyzed synthesis offers several advantages, including high chemo-, regio-, and enantioselectivity, mild reaction conditions, and the avoidance of harsh chemical reagents. nih.gov

For the synthesis of this compound, a potential biocatalytic route would involve the lipase-catalyzed esterification of butanoic acid with 2-bromoethanol. The efficiency of such a process can be influenced by various factors, including the choice of lipase (B570770), solvent, temperature, and substrate concentration. While direct studies on this compound are limited, research on the biocatalytic production of other esters, such as branched-chain esters, demonstrates the feasibility of using immobilized lipases like Novozym® 435 in solvent-free systems. semanticscholar.org

Catalyst TypeMethodPotential Application to this compoundKey Advantages
Organocatalyst N-Heterocyclic Carbene (NHC) CatalysisEsterification of an appropriate precursorMetal-free, mild conditions
Organocatalyst 6-Halo-2-pyridoneAminolysis of this compoundBifunctional activation, high enantiomeric purity
Biocatalyst Lipase (e.g., Novozym® 435)Esterification of butanoic acid and 2-bromoethanolHigh selectivity, mild conditions, green chemistry

Chemo- and Regioselectivity in Reactions Involving this compound

Chemo- and regioselectivity are fundamental concepts in organic synthesis that dictate the outcome of reactions on molecules with multiple functional groups or reactive sites.

Chemoselectivity refers to the preferential reaction of a reagent with one functional group over another. study.comstudy.com In the context of this compound, which possesses both an ester and a bromoalkyl group, chemoselective transformations would involve targeting one group while leaving the other intact. For example, a reducing agent that selectively reduces the ester to an alcohol without affecting the carbon-bromine bond would be a chemoselective reaction. Conversely, a nucleophilic substitution reaction that displaces the bromide ion without cleaving the ester linkage would also demonstrate chemoselectivity.

Regioselectivity describes the preference for a reaction to occur at a specific position on a molecule when multiple positions are available. study.comwikipedia.orgdalalinstitute.com For derivatives of this compound, regioselectivity could be observed in reactions such as the ring-opening of a related epoxide. The acid-catalyzed ring-opening of an unsymmetrical epoxide, for instance, proceeds with the nucleophile attacking the more substituted carbon, demonstrating a regioselective outcome. libretexts.orgyoutube.com

Selectivity TypeDefinitionExample in the Context of this compound Chemistry
Chemoselectivity Preferential reaction with one functional group over another. study.comstudy.comNucleophilic substitution at the C-Br bond without affecting the ester group.
Regioselectivity Preferential reaction at one position over another. study.comwikipedia.orgdalalinstitute.comIn a related reaction, the regioselective opening of an epoxide precursor to form a halohydrin. libretexts.org

Selective Functionalization Strategies

The presence of two distinct functional groups in this compound allows for a variety of selective functionalization strategies. The bromo group serves as a good leaving group for nucleophilic substitution reactions, enabling the introduction of a wide range of functionalities. For example, reaction with amines, thiols, or cyanides would lead to the corresponding amino, thio, or cyano derivatives.

Site-selective C-H functionalization is another powerful tool in organic synthesis. While direct C-H functionalization of the ethyl group in this compound is challenging, related studies on the DTBP-promoted site-selective α-alkoxyl C–H functionalization of alkyl esters demonstrate the potential for such transformations. rsc.org

Stereoselective and Enantioselective Approaches

Stereoselectivity refers to the preferential formation of one stereoisomer over another. masterorganicchemistry.com In reactions involving this compound or its derivatives, the creation of new stereocenters can be controlled to favor a particular stereochemical outcome. For instance, the stereospecific synthesis of α-haloalkyl esters has been achieved through the ring-opening of enol ester epoxides, highlighting a method to control stereochemistry. rsc.org

Enantioselectivity , a subset of stereoselectivity, involves the preferential formation of one enantiomer over the other. masterorganicchemistry.com This is often achieved using chiral catalysts or enzymes. Lipase-catalyzed kinetic resolution is a common method for obtaining enantiomerically enriched compounds. nih.govmdpi.commdpi.com This technique could be applied to the synthesis of chiral derivatives of this compound, for example, by the enantioselective acylation of a racemic alcohol precursor.

ApproachDescriptionRelevance to this compound
Stereoselective Synthesis Preferential formation of one stereoisomer. masterorganicchemistry.comSynthesis of specific diastereomers of this compound derivatives.
Enantioselective Synthesis Preferential formation of one enantiomer. masterorganicchemistry.comUse of chiral catalysts or enzymes to produce enantiomerically enriched derivatives.
Kinetic Resolution Separation of enantiomers by exploiting differences in reaction rates. nih.govmdpi.commdpi.comLipase-catalyzed resolution of a racemic precursor to this compound.

Mechanistic Investigations of Synthetic Pathways to this compound and its Derivatives

Understanding the reaction mechanisms is crucial for optimizing synthetic routes and predicting product outcomes. The synthesis of this compound can be achieved through various methods, each with its own mechanistic pathway.

A common laboratory synthesis involves the reaction of ethylene (B1197577) glycol with hydrogen bromide and acetic acid. google.com This reaction likely proceeds through the protonation of one of the hydroxyl groups of ethylene glycol, followed by nucleophilic attack by bromide to form 2-bromoethanol. The subsequent esterification of 2-bromoethanol with acetic acid, typically acid-catalyzed, involves the protonation of the carbonyl oxygen of acetic acid, making it more electrophilic for attack by the hydroxyl group of 2-bromoethanol.

In biocatalytic syntheses, the mechanism of lipase-catalyzed esterification involves the formation of an acyl-enzyme intermediate. The catalytic triad (B1167595) of the lipase (typically serine, histidine, and aspartate) is responsible for activating the carboxylic acid, which then reacts with the alcohol to form the ester.

Mechanistic studies on the rearrangement of related compounds, such as 2-bromo-1-(bromomethyl)ethyl esters under basic conditions, have shown the involvement of transient dioxolane intermediates. consensus.app Such studies provide valuable insights into the potential side reactions and rearrangements that could occur in reactions involving this compound.

Elucidation of Reactivity and Reaction Mechanisms of 2 Bromoethyl Butanoate

Ester Hydrolysis Mechanisms

The ester functional group in 2-bromoethyl butanoate can be cleaved through hydrolysis, a reaction that splits the molecule with water. libretexts.orglibretexts.org This process can be performed under either acidic or basic conditions, each following a distinct mechanistic pathway. psiberg.com

In the presence of a strong acid catalyst (like H₂SO₄ or HCl), the ester undergoes hydrolysis to yield butanoic acid and 2-bromoethanol (B42945). This reaction is an equilibrium process and is the reverse of Fischer esterification. psiberg.comucoz.com The mechanism proceeds through several reversible steps:

Protonation: The carbonyl oxygen of the ester is protonated by the acid catalyst, making the carbonyl carbon more electrophilic. youtube.com

Nucleophilic Attack: A water molecule, acting as a nucleophile, attacks the highly electrophilic carbonyl carbon. youtube.com This forms a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the attacking water moiety to one of the oxygen atoms of the original ester, converting the -OCH₂CH₂Br group into a good leaving group (-OH⁺CH₂CH₂Br).

Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the 2-bromoethanol molecule. youtube.com

Deprotonation: The protonated carbonyl of the resulting butanoic acid is deprotonated, regenerating the acid catalyst. youtube.com

Because all steps are reversible, the reaction is driven to completion by using a large excess of water. libretexts.orglibretexts.org

Base-mediated hydrolysis, also known as saponification, is an irreversible reaction that produces an alcohol and the salt of a carboxylic acid. libretexts.orgpsiberg.com The reaction with a strong base, such as sodium hydroxide (NaOH), proceeds as follows:

Nucleophilic Attack: The hydroxide ion (OH⁻), a strong nucleophile, directly attacks the carbonyl carbon of the ester. youtube.com This breaks the π bond and forms a tetrahedral intermediate with a negative charge on the oxygen.

Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and ejecting the 2-bromoethoxide ion (⁻OCH₂CH₂Br) as the leaving group.

Deprotonation: The 2-bromoethoxide ion is a strong base and immediately deprotonates the newly formed butanoic acid. This acid-base reaction is thermodynamically very favorable and irreversible, forming 2-bromoethanol and the butanoate carboxylate salt. youtube.com

The final deprotonation step renders the entire process irreversible, in contrast to the equilibrium of acid-catalyzed hydrolysis. psiberg.com

Radical Reactions and Controlled Polymerization Initiation

Beyond its ionic reactivity, this compound can participate in radical reactions. The carbon-bromine bond is relatively weak and can be cleaved homolytically to generate a carbon-centered radical. This property makes it a suitable initiator for certain types of controlled radical polymerization, most notably Atom Transfer Radical Polymerization (ATRP). sigmaaldrich.com

ATRP is a "living" polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and narrow polydispersity. cmu.edu In this process, an initiator, such as this compound, is used in conjunction with a transition-metal complex (typically copper-based) in a lower oxidation state.

The initiation mechanism involves the following steps:

Activation: The transition-metal complex abstracts the bromine atom from this compound. This oxidizes the metal (e.g., Cu(I) to Cu(II)) and generates a carbon-centered radical on the initiator fragment.

Initiation: The newly formed radical adds to the first monomer unit, starting the polymer chain.

Propagation/Deactivation: The growing polymer chain can be reversibly deactivated by the transition-metal complex in its higher oxidation state (e.g., Cu(II)), which transfers the halogen atom back to the polymer chain end. This establishes a dynamic equilibrium between a small number of active (radical) chains and a large number of dormant (halogen-capped) chains.

This reversible deactivation is the key to the "controlled" nature of ATRP, as it minimizes termination reactions by keeping the concentration of active radicals low at any given moment. cmu.edumdpi.com The use of initiators like this compound allows for the precise installation of a butanoate ester group at one end of the resulting polymer chain. cmu.edu

Role as an Initiator in Atom Transfer Radical Polymerization (ATRP)

This compound serves as a classic initiator for Atom Transfer Radical Polymerization (ATRP), a controlled/"living" radical polymerization technique that allows for the synthesis of well-defined polymers with predetermined molecular weights and narrow molecular weight distributions. acs.orgnih.gov The fundamental principle of ATRP involves a reversible redox process where a transition metal complex, typically copper-based, catalyzes the reversible activation and deactivation of the polymer chains. acs.orgnih.gov

The initiation process begins with the homolytic cleavage of the carbon-bromine (C-Br) bond in this compound. This is facilitated by a lower oxidation state transition metal complex (e.g., Cu(I)/Ligand), which abstracts the bromine atom. This one-electron oxidation of the metal center generates a radical species from the initiator and the higher oxidation state metal complex (e.g., X-Cu(II)/Ligand). acs.org This initial radical then adds to a monomer unit, starting the polymerization chain.

The key to the controlled nature of ATRP is the reversible deactivation process, where the propagating radical reacts with the higher oxidation state metal complex to reform the dormant alkyl halide species and the lower oxidation state metal complex. youtube.com This equilibrium is heavily shifted towards the dormant species, keeping the concentration of active radicals low and minimizing termination reactions. youtube.com For an initiator like this compound, it is crucial that the rate of initiation is comparable to or faster than the rate of propagation to ensure all polymer chains start growing simultaneously, leading to polymers with low polydispersity. youtube.comcmu.edu The structure of the initiator significantly influences the activation rate constants. researchgate.net

Table 1: Typical Components in an ATRP Reaction

Component Function Example
Monomer Building block of the polymer Styrene (B11656), Methyl Methacrylate
Initiator Source of the initial radical This compound
Catalyst Transition metal complex Cu(I)Br
Ligand Solubilizes and tunes the catalyst activity Tris(2-pyridylmethyl)amine (TPMA)

Radical Ring-Opening Copolymerization Studies

Radical Ring-Opening Polymerization (rROP) is a valuable technique for introducing functional groups, such as esters or carbonates, into the backbone of polymers, which are typically synthesized via radical methods that produce all-carbon backbones. nih.govmdpi.com This method allows for the creation of degradable linkages within the polymer structure. nih.gov An initiator like this compound can be employed to initiate such copolymerizations.

In a typical radical ring-opening copolymerization, the radical generated from the initiator adds to a cyclic monomer that contains a structural feature susceptible to ring-opening, such as a vinyl cyclopropane or a thionolactone. nih.govresearchgate.net The resulting radical intermediate can then undergo a ring-opening reaction to form a more stable, linear radical. This ring-opened radical can then propagate by adding to another monomer (either the cyclic monomer or a comonomer like styrene). nih.gov The competition between the ring-opening pathway and direct propagation without ring-opening is a critical factor that influences the final polymer structure. researchgate.net Recent studies on thionoisochromanone, a six-membered thionolactone, have shown that it can readily homopolymerize via rROP, a significant advancement in the field. nih.gov The use of a standard radical initiator is fundamental to this process, highlighting the potential role of this compound in synthesizing novel degradable materials. nih.gov

Investigation of Radical Intermediates

Electron Spin Resonance (ESR) spectroscopy is a powerful technique for studying radical intermediates. nih.gov While specific ESR studies on the 2-butanoate-ethyl radical are not widely reported, studies on analogous species, such as amine-boryl radicals, provide insight into their reactivity. ucl.ac.ukrsc.org For instance, these radicals can be intercepted by alkyl bromides in halogen atom abstraction reactions. ucl.ac.ukrsc.org The radical generated from this compound would be expected to participate in typical radical reactions: initiation of polymerization, addition to double bonds, and hydrogen abstraction. The presence of the ester functional group can influence the radical's reactivity and stability through inductive and resonance effects.

Cross-Coupling Reaction Dynamics and Scope

Mechanistic Insights into Pd-Catalyzed Suzuki Reactions

This compound is a suitable substrate for palladium-catalyzed Suzuki cross-coupling reactions, a robust method for forming carbon-carbon bonds. wikipedia.org The reaction couples an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. chemistnotes.comnrochemistry.com

The catalytic cycle of the Suzuki reaction is generally understood to involve three main steps: libretexts.org

Oxidative Addition : The active Pd(0) catalyst reacts with the alkyl halide (this compound), breaking the C-Br bond and inserting the palladium to form a Pd(II) complex. This is often the rate-determining step. chemistnotes.comlibretexts.org The oxidation state of palladium changes from 0 to +2.

Transmetalation : The organic group from the organoboron reagent is transferred to the palladium center. This step requires activation of the organoboron species by a base, which forms a more nucleophilic boronate complex, facilitating the transfer of the organic group to the electrophilic Pd(II) center. wikipedia.orgorganic-chemistry.org

Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond in the final product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle. nrochemistry.comlibretexts.org

A study on the selective arylation of the structurally similar 2-bromo-4-chlorophenyl-2-bromobutanoate demonstrated the successful use of a bromo-ester in Suzuki reactions, yielding a variety of derivatives in moderate to good yields. nih.govresearchgate.net

Table 2: Example of Suzuki Cross-Coupling Yields with 2-bromo-4-chlorophenyl-2-bromobutanoate nih.govresearchgate.net

Arylboronic Acid Product Yield (%)
Phenylboronic acid 81
4-Methylphenylboronic acid 78
4-Methoxyphenylboronic acid 75
4-Chlorophenylboronic acid 72
4-Nitrophenylboronic acid 68
Naphthalene-1-boronic acid 64

(Conditions: Pd(PPh3)4 catalyst, K3PO4 base, 1,4-dioxane/water solvent, 90 °C)

Reactivity of the Bromine Atom in Metal-Catalyzed Processes

The bromine atom in this compound is the key reactive site for metal-catalyzed cross-coupling reactions. The C(sp³)-Br bond can be readily activated by low-valent transition metal catalysts, such as Pd(0) or Ni(0). mdpi.com This activation, formally an oxidative addition, is the crucial first step in a wide array of transformations beyond the Suzuki reaction, including Stille, Heck, and Negishi couplings.

The reactivity of the C-Br bond is influenced by several factors. The bond is weaker than a C-Cl bond, making bromoalkanes generally more reactive than their chloro-analogues in oxidative addition. The electronic environment, including the presence of the adjacent ester group, can affect the ease of C-Br bond cleavage. In some systems, the presence of a bromine atom has been shown to promote C-H bond activation on adjacent molecules under mild conditions, highlighting its role in facilitating complex chemical transformations. rsc.org

Intramolecular Cyclization and Rearrangement Studies

The structure of this compound, containing an electrophilic carbon attached to the bromine and a nucleophilic carbonyl oxygen, presents possibilities for intramolecular reactions. Under appropriate conditions, typically with a strong, non-nucleophilic base, an intramolecular cyclization could potentially occur. However, the more common reaction for primary alkyl halides like this compound under basic conditions is elimination.

In a base-catalyzed elimination reaction (E2 mechanism), a proton on the carbon adjacent to the C-Br bond is abstracted, leading to the formation of a double bond and the expulsion of the bromide ion. For this compound, this would result in the formation of ethyl acrylate and hydrogen bromide. Studies on similar compounds like (2-Bromoethyl)benzene show that it readily undergoes elimination to form styrene. bloomtechz.com Under certain conditions, base-catalyzed rearrangements, such as phenyl migrations, have been observed in related substrates, although such reactions are less common. bloomtechz.com For this compound, elimination is the most probable transformation under basic conditions, rather than significant intramolecular cyclization or rearrangement.

Carbocation Rearrangements in Related Bromination Reactions

The formation of bromo-substituted esters can sometimes involve carbocation intermediates, particularly in reactions proceeding through an SN1 (unimolecular nucleophilic substitution) or electrophilic addition mechanism. These carbocation intermediates are susceptible to rearrangement to form a more stable carbocation before the final product is formed. This phenomenon, while not directly occurring in a simple esterification to form this compound, is crucial in understanding the side products or unexpected isomers in related bromination reactions.

Carbocation stability follows the order: tertiary > secondary > primary. If a reaction pathway generates a primary or secondary carbocation, and a simple shift of an adjacent hydrogen atom (a hydride shift) or an alkyl group (an alkyl shift) can lead to a more stable tertiary carbocation, this rearrangement is often rapid and thermodynamically favored. libretexts.orglibretexts.orglumenlearning.com

Hydride Shift: A common rearrangement is the 1,2-hydride shift, where a hydrogen atom from an adjacent carbon moves to the positively charged carbon. libretexts.orglibretexts.org For instance, in the electrophilic addition of HBr to an alkene like 3-methyl-1-butene, the initial protonation forms a secondary carbocation. This can then undergo a hydride shift to form a more stable tertiary carbocation, which then reacts with the bromide ion to yield the rearranged product as the major isomer. libretexts.orgyoutube.com

Methyl Shift: Similarly, a 1,2-methyl shift can occur if a hydride shift is not possible or does not lead to a more stable carbocation. libretexts.orgyoutube.com This involves the migration of a methyl group with its bonding electrons to the adjacent carbocation center. This type of shift is common when a quaternary carbon is located next to the carbocation, converting a secondary carbocation into a more stable tertiary one. masterorganicchemistry.comkhanacademy.org

The driving force for these rearrangements is the increased stability of the resulting carbocation. youtube.com The rearrangement happens very quickly, often before the nucleophile has a chance to attack the initial, less stable carbocation. libretexts.orglibretexts.org Therefore, in reactions where this compound might be a minor product or part of a complex reaction mixture involving carbocation intermediates, the potential for such rearrangements must be considered to predict the full range of possible products.

Table 1: Comparison of Carbocation Rearrangement Mechanisms.
Rearrangement TypeMigrating GroupTypical ScenarioDriving ForceOutcome
Hydride ShiftHydrogen atom (H⁻)A secondary carbocation is adjacent to a tertiary or quaternary carbon bearing a hydrogen. youtube.comFormation of a more stable carbocation (e.g., secondary to tertiary). libretexts.orgRearranged alkyl skeleton in the final product. youtube.com
Alkyl (e.g., Methyl) ShiftAlkyl group (e.g., CH₃⁻)A secondary carbocation is adjacent to a quaternary carbon with no available hydrides for shifting. youtube.commasterorganicchemistry.comFormation of a more stable carbocation (e.g., secondary to tertiary). libretexts.orgRearranged carbon framework in the final product. libretexts.org

Cyclization Reactions Leading to Fused Ring Systems

Molecules containing both a nucleophile and a leaving group, such as this compound, can undergo intramolecular cyclization reactions. masterorganicchemistry.com In the case of haloesters, the ester functionality or a derivative can act as the nucleophile, while the bromine atom serves as an effective leaving group. These reactions are a powerful tool for synthesizing cyclic compounds, including lactones and other heterocyclic systems which can be precursors to fused ring systems.

The rate and feasibility of intramolecular cyclization are highly dependent on the resulting ring size, with the formation of 5- and 6-membered rings being particularly favored due to lower ring strain and favorable entropy. masterorganicchemistry.com The reaction typically proceeds via an intramolecular SN2 mechanism, where the nucleophilic atom (often an oxygen or a carbanion alpha to the carbonyl group) attacks the carbon bearing the bromine, displacing the bromide ion and closing the ring.

For example, related γ- or δ-haloesters can be converted into five- or six-membered lactones, respectively, under basic conditions. The base deprotonates a carbon alpha to the ester carbonyl, creating an enolate which then acts as the intramolecular nucleophile. While this compound itself would lead to a strained four-membered ring via this pathway, its structural motif is relevant in more complex substrates designed for cyclization.

More complex fused ring systems can be generated when the bromoester is part of a larger molecule. Methodologies like ring-closing metathesis (RCM) and Diels-Alder reactions on bicyclic compounds derived from cyclization reactions can lead to polycyclic structures. rsc.org For instance, a substrate containing a bromoester and a diene could first undergo an intramolecular reaction, followed by a Diels-Alder reaction to build a fused ring system. The key step is the initial ring formation, which is facilitated by the reactive C-Br bond.

Degradation Research: Mechanistic Aspects

Mechanistic Studies of Thermal Decomposition Pathways

The thermal degradation of this compound, like other brominated hydrocarbons, is initiated by the cleavage of the weakest bond in the molecule. The carbon-bromine (C-Br) bond has a significantly lower bond dissociation energy compared to C-C, C-H, and C-O bonds, making it the most likely site for initial cleavage at elevated temperatures. nih.gov

Upon heating, the primary decomposition pathway involves the homolytic cleavage of the C-Br bond, generating an ethyl butanoate radical and a bromine radical:

Initiation: CH₃(CH₂)₂COOCH₂CH₂-Br → CH₃(CH₂)₂COOCH₂CH₂• + Br•

The highly reactive bromine radical can then abstract a hydrogen atom from another molecule of the ester or from other organic material present, forming hydrogen bromide (HBr) and a new carbon-centered radical. nih.gov HBr is a common and significant product in the thermal decomposition of many brominated compounds. cetjournal.it

Propagation: Br• + R-H → HBr + R•

Table 2: Key Steps in the Thermal Decomposition of this compound.
StepDescriptionKey Products/Intermediates
InitiationHomolytic cleavage of the weakest bond (C-Br) due to thermal energy. nih.govEthyl butanoate radical, Bromine radical (Br•)
PropagationBromine radical abstracts hydrogen from another molecule, creating a new radical and propagating the chain reaction. nih.govHydrogen Bromide (HBr), Carbon-centered radicals
Further ReactionsRadical intermediates undergo fragmentation (e.g., β-scission), rearrangement, and combination. e3s-conferences.orgSmaller hydrocarbons, alkenes (e.g., ethene), butanoic acid fragments
TerminationTwo radicals combine to form a stable, non-radical product, ending the chain reaction.Various stable molecules

Photochemical Degradation Mechanisms

Photochemical degradation occurs when a molecule absorbs energy from light, typically ultraviolet (UV) radiation, leading to the breaking of chemical bonds. e3s-conferences.org Similar to thermal decomposition, the C-Br bond in this compound is susceptible to photolytic cleavage because it is the weakest bond.

The primary photochemical process is the homolysis of the C-Br bond upon absorption of a photon (hν) of sufficient energy, generating a radical pair: youtube.com

Photolytic Initiation: CH₃(CH₂)₂COOCH₂CH₂-Br + hν → CH₃(CH₂)₂COOCH₂CH₂• + Br•

Once formed, these radicals can engage in the same propagation and termination steps described for thermal decomposition, including hydrogen abstraction by the bromine radical to form HBr. acs.orgresearchgate.net Studies on the UV degradation of brominated flame retardants have shown that this process leads to the release of bromide ions into aqueous environments and the formation of numerous smaller organic degradation products. acs.orgresearchgate.net The presence of oxygen can influence the reaction pathways, leading to photo-oxidative degradation and the formation of hydroxylated and carboxylated byproducts. The degradation of the ester functional group can also be initiated by radical attack, leading to the breakdown of the entire molecule.

Enzymatic Degradation of Related Polymeric Structures

While this compound is a small molecule, its ester linkage is a key feature of many biodegradable polymers, particularly polyesters. The enzymatic degradation of such polymers is a crucial area of research for developing environmentally friendly materials. mdpi.com This process relies on enzymes, such as lipases and cutinases, that catalyze the hydrolysis of ester bonds. nih.govyoutube.com

The general mechanism for the enzymatic degradation of a polyester involves the enzyme's active site binding to the polymer chain and catalyzing the hydrolytic cleavage of the ester linkage, breaking the polymer into smaller oligomers and, eventually, monomers. nih.gov For a polymer containing units structurally related to this compound, the reaction would be:

(Polymer)-COO-R + H₂O --(Enzyme)--> (Polymer)-COOH + HO-R

The degradation typically occurs at the surface of the polymer material in a process known as surface erosion. nih.gov The rate and extent of degradation are influenced by several factors, including the polymer's chemical structure, crystallinity, molecular weight, and the specific enzyme used. mdpi.comacs.org

The presence of a halogen, such as bromine, on the polymer chain can affect its biodegradability. Halogenated compounds are often more resistant to microbial attack than their non-halogenated counterparts. mdpi.comnih.gov The bulky and electronegative bromine atom near the ester linkage could sterically hinder the enzyme's active site from accessing the bond, potentially slowing the rate of hydrolysis. However, certain microorganisms have evolved enzymes capable of degrading halogenated organic compounds, which could play a role in the eventual breakdown of such polymers in the environment. nih.gov

Theoretical and Computational Chemistry Studies of 2 Bromoethyl Butanoate

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic structure of a molecule, which in turn dictates its physical and chemical properties. For a molecule like 2-bromoethyl butanoate, these calculations provide a detailed picture of its three-dimensional shape and the distribution of electrons within it.

Density Functional Theory (DFT) Studies on Molecular Geometry

Density Functional Theory (DFT) is a powerful and widely used computational method to determine the optimized molecular geometry of a compound. This approach calculates the electron density of a system to determine its energy. By finding the geometry that minimizes this energy, the most stable arrangement of the atoms in the molecule can be identified. For this compound, a DFT study would involve selecting a suitable functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to accurately model the electronic environment. The output of such a calculation would be a set of Cartesian coordinates for each atom, representing the molecule's lowest energy conformation.

Analysis of Bond Lengths, Angles, and Dihedral Angles

Once the optimized geometry is obtained from DFT calculations, a detailed analysis of its structural parameters can be performed. This includes extracting specific bond lengths, bond angles, and dihedral angles. These parameters are crucial for understanding the molecule's shape and steric profile. For instance, the C-O, C=O, C-C, C-H, and C-Br bond lengths, as well as the angles between these bonds, would define the core structure of this compound. Dihedral angles, which describe the rotation around single bonds, would reveal the preferred spatial orientation of the butanoate and the bromoethyl groups relative to each other.

A hypothetical data table of such results would be structured as follows:

ParameterAtom 1Atom 2Atom 3Atom 4Value (Å or °)
Bond LengthC1O1--Calculated Value
Bond AngleC2C1O1-Calculated Value
Dihedral AngleO1C1C2C3Calculated Value

Note: The table is for illustrative purposes. Specific values are not available from existing literature.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energies and shapes of these orbitals provide significant insights into a molecule's reactivity and reaction mechanisms.

Calculation of HOMO-LUMO Energy Gaps

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests that the molecule is more likely to be reactive. DFT calculations can provide the energies of the HOMO and LUMO, from which the energy gap can be determined.

A hypothetical data table summarizing these findings would look like this:

Molecular OrbitalEnergy (eV)
HOMOCalculated Value
LUMOCalculated Value
HOMO-LUMO Gap Calculated Difference

Note: The table is for illustrative purposes. Specific values are not available from existing literature.

Interpretation of Reactivity from Orbital Interactions

The spatial distribution of the HOMO and LUMO provides further clues about reactivity. The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating regions of nucleophilicity. The LUMO is the orbital that is most likely to accept electrons, highlighting regions of electrophilicity. In this compound, one might expect the HOMO to be localized around the oxygen atoms of the ester group, while the LUMO could be associated with the antibonding orbital of the C-Br bond, suggesting a site for nucleophilic attack.

Analysis of Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. It maps the electrostatic potential onto the electron density surface of the molecule. Different colors are used to represent different potential values: red typically indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue represents regions of positive potential (electron-poor), which are prone to nucleophilic attack. Green and yellow represent intermediate potentials. For this compound, an MEP map would likely show negative potential around the carbonyl oxygen, indicating a site for electrophilic interaction, and positive potential around the hydrogen atoms and the carbon atom bonded to the bromine, suggesting sites for nucleophilic interaction.

Mapping of Electrophilic and Nucleophilic Sites

The reactivity of a molecule is fundamentally governed by its electronic distribution. The Molecular Electrostatic Potential (MEP) map is a crucial computational tool that visualizes the electrostatic potential on the electron density surface of a molecule. nih.gov This map allows for the identification of electron-rich and electron-deficient regions, which are key to predicting sites of chemical interaction. researchgate.net

In an MEP map, regions of negative electrostatic potential, typically colored red, indicate an excess of electron density. These areas are susceptible to electrophilic attack and are known as nucleophilic sites. nih.govresearchgate.net Conversely, regions with positive electrostatic potential, colored blue, are electron-deficient and represent electrophilic sites, which are prone to attack by nucleophiles. researchgate.net Neutral regions are generally colored green.

For this compound, an MEP analysis would be expected to reveal the following:

Nucleophilic Sites : The most significant negative potential (red regions) would be concentrated around the two oxygen atoms of the ester group. The carbonyl oxygen (C=O) would be particularly electron-rich due to its double bond and lone pairs, making it a primary site for interaction with electrophiles. The ester oxygen (C-O-C) would also exhibit negative potential.

Electrophilic Sites : Positive potential (blue regions) would be located on the hydrogen atoms. The most significant electrophilic carbon center is the one directly bonded to the bromine atom, due to the high electronegativity of bromine, which withdraws electron density. The carbonyl carbon is another important electrophilic site, as it carries a partial positive charge due to being bonded to two electronegative oxygen atoms. pressbooks.pub

These predicted sites are fundamental in understanding the molecule's interaction with other reagents.

Table 1: Predicted Reactive Sites of this compound Based on Molecular Electrostatic Potential (MEP) Principles
Site TypePredicted Molecular LocationAnticipated Reactivity
Nucleophilic (Electron-Rich)Carbonyl Oxygen (C=O)Site for electrophilic attack, protonation, and hydrogen bonding. researchgate.net
Nucleophilic (Electron-Rich)Ester Oxygen (C-O-C)Secondary site for electrophilic attack.
Electrophilic (Electron-Deficient)Carbon bonded to Bromine (CH2-Br)Primary site for nucleophilic attack (e.g., SN2 reactions). pressbooks.pub
Electrophilic (Electron-Deficient)Carbonyl Carbon (C=O)Site for nucleophilic addition-elimination reactions.
Electrophilic (Electron-Deficient)Hydrogen AtomsSites for interaction with strong bases or formation of weak hydrogen bonds.

Prediction of Reaction Pathways Based on MEP

The insights gained from MEP maps are directly applicable to predicting the most probable pathways for chemical reactions. By identifying the most electron-rich and electron-deficient centers, a qualitative prediction of how this compound will interact with various reagents can be formulated.

Nucleophilic Substitution : The carbon atom attached to the bromine is a strong electrophilic site. This makes it a prime target for nucleophiles, suggesting that this compound will readily undergo nucleophilic substitution reactions (e.g., S_N2), where the bromine atom acts as a leaving group.

Nucleophilic Acyl Substitution : The carbonyl carbon is also electrophilic. It is susceptible to attack by nucleophiles, leading to a tetrahedral intermediate, followed by the elimination of the 2-bromoethoxy group. This pathway is characteristic of ester hydrolysis or transesterification reactions.

Electrophilic Addition : The carbonyl oxygen, being the most nucleophilic site, is where electrophiles (like a proton in acidic conditions) will preferentially attack. Protonation of the carbonyl oxygen activates the carbonyl carbon, making it even more electrophilic and facilitating nucleophilic attack.

Computational studies can map the potential energy surface for these predicted pathways, calculating the activation energies for transition states to determine the most kinetically favorable reaction routes.

Computational Studies on Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, which is crucial for applications in photonics, telecommunications, and optical data processing. semanticscholar.orgmdpi.com Computational quantum chemistry is a valuable tool for predicting the NLO properties of molecules, providing a relationship between molecular structure and NLO response. frontiersin.org

Calculation of Hyperpolarizabilities

The NLO response of a molecule is quantified by its hyperpolarizabilities. The first hyperpolarizability (β) is a tensor quantity that describes the second-order NLO response, such as second-harmonic generation (SHG). semanticscholar.org The second hyperpolarizability (γ) relates to third-order effects. These properties can be calculated using quantum mechanical methods, such as Density Functional Theory (DFT). frontiersin.org

The total first hyperpolarizability (β_tot) is calculated from the individual tensor components using the following equation:

β_tot = (β_x² + β_y² + β_z²)^1/2

where β_i (i = x, y, z) are the components of the hyperpolarizability vector.

For a molecule like this compound, DFT calculations would be employed to determine the components of the hyperpolarizability tensor.

Table 2: Components of First Hyperpolarizability (β) for Theoretical NLO Analysis
Tensor ComponentDescriptionValue for this compound
β_xxx, β_yyy, β_zzzDiagonal components of the β tensor.Calculated via quantum chemistry software.
β_xyy, β_xzz, etc.Off-diagonal components of the β tensor.Calculated via quantum chemistry software.
β_totThe magnitude of the total first hyperpolarizability.Derived from the tensor components.

Structure-NLO Property Relationships

The magnitude of NLO properties is strongly dependent on molecular structure. Key features that enhance NLO response include:

π-Conjugation : Long, conjugated π-electron systems facilitate electron delocalization, which is a primary contributor to large hyperpolarizabilities.

Asymmetry : A non-centrosymmetric charge distribution is a prerequisite for a non-zero first hyperpolarizability (β). This is often achieved with push-pull systems, where an electron-donating group and an electron-accepting group are connected by a conjugated bridge.

Polarizability : The presence of heavy, polarizable atoms can also influence NLO properties.

This compound lacks an extended π-conjugated system, which is typically associated with strong NLO materials. researchgate.net However, the molecule is asymmetric and contains polar bonds (C=O, C-O, C-Br). Therefore, it would be expected to have a non-zero, albeit modest, first hyperpolarizability. The C-Br bond, with the polarizable bromine atom, and the polar carbonyl group would be the main contributors to its NLO response. Computational studies would be essential to quantify this response and compare it to known NLO materials like urea. semanticscholar.org

Molecular Dynamics and Conformational Analysis

Molecules are not static entities but are in constant motion, vibrating and rotating. This compound possesses several single bonds around which rotation can occur, leading to various three-dimensional arrangements known as conformations. nih.gov Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time, providing a detailed picture of conformational dynamics. nih.govmdpi.com

Conformational Preferences and Energy Landscapes

By simulating the trajectory of a molecule, MD can be used to explore its conformational space and map its potential energy landscape. nih.gov This landscape illustrates the relative energies of different conformations, with energy minima corresponding to stable or metastable conformers.

For this compound, key rotatable bonds include the C-C bonds within the butanoate chain and the C-O and C-C bonds of the bromoethyl group. The rotation around these bonds will give rise to different conformers, such as anti and gauche arrangements. For example, rotation around the central C-C bond of the butanoate fragment would lead to different spatial arrangements of the ethyl and carboxyl groups.

MD simulations, often combined with quantum mechanical energy calculations, can determine the relative energies of these conformers. The results can be presented in a table showing the dihedral angles that define each conformer and their corresponding relative energies, identifying the most stable, lowest-energy conformation (the global minimum). researchgate.net

Table 3: Illustrative Conformational Analysis of a Key Dihedral Angle in this compound
ConformerDefining Dihedral Angle (Illustrative)Qualitative Relative EnergyDescription
Anti-periplanar~180°Lowest (most stable)The largest substituent groups are positioned opposite each other, minimizing steric hindrance.
Gauche (synclinal)~60°HigherSubstituent groups are adjacent, leading to some steric strain.
Eclipsed (syn-periplanar)~0°Highest (transition state)Substituents are aligned, resulting in maximum steric and torsional strain.

This analysis is critical for understanding how the molecule's shape influences its physical properties and its ability to interact with other molecules or biological systems.

Reaction Mechanism Modeling

Detailed computational modeling of the reaction mechanisms of this compound is not available in the current body of scientific literature. This would involve the use of quantum chemical methods to map out the potential energy surfaces for various reactions, such as nucleophilic substitution or elimination, identifying the transition states and intermediates involved.

Transition State Theory (TST) Calculations for Reaction Rates

There are no published studies that apply Transition State Theory (TST) to calculate the reaction rates of this compound. TST is a fundamental theory used to predict the rates of chemical reactions by examining the properties of the activated complex at the transition state. libretexts.orgmasterorganicchemistry.com For this compound, this would involve computationally determining the geometry and vibrational frequencies of the transition state for a given reaction to calculate the rate constant.

Rice-Ramsperger-Kassel-Marcus (RRKM) Theory for Unimolecular Reactions

Similarly, no research has been found that applies Rice-Ramsperger-Kassel-Marcus (RRKM) theory to the unimolecular decomposition of this compound. RRKM theory is a statistical theory used to describe the rates of unimolecular reactions in the gas phase by considering the distribution of energy among the vibrational and rotational modes of the molecule. rsc.org Such a study would provide valuable information on the stability and decomposition pathways of this compound under various energy conditions.

Computational Prediction of Reaction Intermediates

The computational prediction of reaction intermediates for reactions involving this compound has not been specifically reported. Computational methods, such as density functional theory (DFT), are powerful tools for identifying and characterizing the structures and stabilities of transient species like carbocations, carbanions, or radicals that may form during a chemical reaction.

Spectroscopic Characterization in Advanced Chemical Research of 2 Bromoethyl Butanoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structure determination of organic molecules like 2-bromoethyl butanoate. researchgate.netweebly.comnih.gov By analyzing the chemical environment of ¹H and ¹³C nuclei, a complete structural map can be assembled.

For this compound, the ¹H NMR spectrum provides key information through chemical shifts (δ), signal multiplicity, and integration. The butanoate portion of the molecule gives rise to a triplet for the terminal methyl (CH₃) protons, a sextet for the adjacent methylene (B1212753) (CH₂) protons, and another triplet for the methylene protons next to the carbonyl group. The 2-bromoethyl group is characterized by two distinct triplets, corresponding to the methylene group bonded to the ester oxygen and the methylene group bonded to the bromine atom, respectively.

Similarly, the ¹³C NMR spectrum shows distinct signals for each of the six carbon atoms in the molecule, with their chemical shifts being indicative of their electronic environment. The carbonyl carbon, being the most deshielded, appears furthest downfield.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table is interactive. Click on the headers to sort.

Atom Position (Structure: CH₃(a)-CH₂(b)-CH₂(c)-C(=O)(d)-O-CH₂(e)-CH₂(f)-Br) Nucleus Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
a ¹H ~0.9 Triplet
b ¹H ~1.7 Sextet
c ¹H ~2.3 Triplet
e ¹H ~4.4 Triplet
f ¹H ~3.6 Triplet
a ¹³C ~14 -
b ¹³C ~18 -
c ¹³C ~36 -
d ¹³C ~173 -
e ¹³C ~63 -

While 1D NMR provides foundational data, 2D NMR experiments are crucial for confirming the precise connectivity of atoms within the this compound structure. researchgate.netyoutube.comsdsu.edu

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks, typically between protons on adjacent carbon atoms. sdsu.edu For this compound, COSY would show correlations between the protons at positions a/b, b/c, and e/f, confirming the integrity of both the butyl and the bromoethyl fragments of the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbon atoms to which they are attached, providing definitive ¹H-¹³C one-bond correlations. sdsu.edu This is instrumental in assigning each signal in the ¹³C spectrum to a specific carbon atom in the molecule based on the already assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. sdsu.edu This technique is particularly powerful for connecting different spin systems. In the case of this compound, a key HMBC correlation would be observed between the protons on the oxygen-linked methylene group (position e) and the carbonyl carbon (position d). This correlation unambiguously confirms the ester linkage between the butanoyl and the 2-bromoethyl moieties.

Table 2: Key Expected 2D NMR Correlations for this compound This table is interactive. Click on the headers to sort.

2D NMR Experiment Correlating Protons (Position) Correlating Atom (Position) Information Gained
COSY H(e) H(f) Connectivity within the bromoethyl group
COSY H(b) H(a), H(c) Connectivity within the butanoate chain
HSQC H(f) C(f) Direct attachment of proton f to carbon f
HMBC H(e) C(d) Ester linkage between butanoyl and bromoethyl parts

This compound is an achiral molecule and therefore does not exist as enantiomers. However, the methodology for stereochemical assignment using NMR is critical for chiral molecules. If a chiral analog were to be analyzed, chiral derivatizing agents (CDAs) would be employed. researchgate.netmdpi.com Reagents such as α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid, could be reacted with a chiral alcohol precursor to form diastereomeric esters. researchgate.net These diastereomers exhibit distinct chemical shifts in the NMR spectrum due to the anisotropic effect of the chiral reagent's phenyl group. By analyzing the differences in chemical shifts (Δδ = δS - δR) between the two diastereomers, the absolute configuration of the chiral center can be determined.

The single bonds within this compound (C-C and C-O) allow for rotational freedom, leading to a variety of possible conformations in solution. Dynamic NMR, primarily through variable-temperature (VT) studies, can provide insight into these conformational exchange processes. nsf.govnih.govresearchgate.net At room temperature, the rotation around these bonds is typically fast on the NMR timescale, resulting in time-averaged signals.

By lowering the temperature, it may be possible to slow this rotation to a point where individual conformers (rotamers) can be observed as separate signals in the NMR spectrum. As the temperature is increased, these signals will broaden and eventually coalesce into a single averaged peak. The temperature at which coalescence occurs is related to the rate of exchange, which in turn allows for the calculation of the activation energy (rotational barrier) for the conformational change. unibas.it

Quantitative NMR (qNMR) is a powerful method for determining the concentration or purity of a substance without the need for identical reference standards. researchgate.netox.ac.ukresearchgate.net The fundamental principle of qNMR is that the integrated area of an NMR signal is directly proportional to the molar quantity of the nuclei generating that signal. researchgate.net

This technique can be applied to monitor the synthesis of this compound, for instance, in an esterification reaction. By adding a known amount of a stable, non-reactive internal standard to the reaction vessel, samples can be taken periodically. The ¹H NMR spectrum of each sample would be recorded under specific conditions that ensure accurate integration. By comparing the integral of a well-resolved signal from this compound (e.g., the triplet for the O-CH₂ protons at ~4.4 ppm) to the integral of a known signal from the internal standard, the concentration of the product can be calculated at any given time. This allows for the determination of reaction kinetics and the final reaction yield with high precision. nih.govsciepub.com

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a vital analytical technique that provides information about the molecular weight and structural details of a compound by analyzing its mass-to-charge ratio (m/z) after ionization. chemguide.co.uk

For this compound, the mass spectrum is characterized by a distinctive molecular ion peak. Due to the near-equal natural abundance of bromine's two stable isotopes, ⁷⁹Br and ⁸¹Br, the molecular ion appears as a pair of peaks (M⁺ and M+2) of almost equal intensity at m/z 194 and 196, corresponding to [C₆H₁₁⁷⁹BrO₂]⁺ and [C₆H₁₁⁸¹BrO₂]⁺. docbrown.info

The fragmentation pattern, typically generated by electron ionization (EI), provides further structural clues as the molecular ion breaks down into smaller, characteristic fragments. chemguide.co.uklibretexts.orglibretexts.org

Table 3: Predicted Key Fragment Ions in the Mass Spectrum of this compound This table is interactive. Click on the headers to sort.

m/z Value Proposed Fragment Ion Formula Origin of Fragment
194/196 Molecular Ion [C₆H₁₁BrO₂]⁺ Ionization of the parent molecule
115 Butanoyloxyethyl cation [C₆H₁₁O₂]⁺ Loss of a bromine radical (•Br)
107/109 Bromoethyl cation [C₂H₄Br]⁺ Cleavage of the ester C-O bond
71 Butanoyl cation [C₄H₇O]⁺ Alpha cleavage, loss of •OCH₂CH₂Br

High-Resolution Mass Spectrometry (HRMS) measures the mass of an ion with extremely high accuracy, typically to four or more decimal places. nih.gov This precision allows for the determination of a molecule's elemental formula from its exact mass, as each formula has a unique calculated mass based on the specific isotopes of its constituent atoms.

For this compound (C₆H₁₁BrO₂), HRMS can easily distinguish it from other compounds with the same nominal mass. The calculated exact mass for the molecular ion containing the ⁷⁹Br isotope is 193.99424 Da. nih.govspectrabase.com This precise measurement is a powerful tool for confirming the identity of the compound in complex mixtures or for verifying the outcome of a chemical synthesis.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathways

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to elucidate the structure of ions by fragmenting them and analyzing the resulting products. In the analysis of this compound, a precursor ion corresponding to the molecular ion [M]⁺˙ or a protonated molecule [M+H]⁺ is first isolated. This isolated ion is then subjected to collision-induced dissociation (CID), leading to the formation of various product ions that reveal the molecule's connectivity.

The fragmentation of this compound is dictated by the presence of the ester functional group and the bromoethyl moiety. Key fragmentation pathways include:

Alpha-Cleavage: Cleavage of bonds adjacent to the carbonyl group is a common pathway for esters. This can result in the formation of the butyryl cation ([C₃H₇CO]⁺) at m/z 71.

Cleavage of the C-O Ester Bond: Scission of the bond between the carbonyl carbon and the ester oxygen can lead to the formation of a bromoethoxy radical and the stable butyryl cation (m/z 71).

Loss of the Bromoethyl Group: A significant fragmentation pathway involves the cleavage of the O-CH₂ bond, leading to the loss of a bromoethyl radical (•CH₂CH₂Br) and the formation of a protonated butanoic acid fragment.

McLafferty Rearrangement: This characteristic rearrangement for esters involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the cleavage of the alpha-beta carbon bond. For this compound, this would lead to the elimination of a neutral butene molecule and the formation of a radical cation of 2-bromoethanol (B42945).

Halogen-Specific Fragmentation: The presence of bromine is a distinctive feature in the mass spectrum. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. Consequently, any fragment containing a bromine atom will appear as a pair of peaks (an isotopic doublet) separated by 2 m/z units, with nearly equal intensity. docbrown.info For example, the [CH₂CH₂Br]⁺ ion would appear as peaks at m/z 107 and 109.

These fragmentation pathways provide a detailed "fingerprint" of the molecule, allowing for its unambiguous structural confirmation.

Table 1: Predicted MS/MS Fragmentation Pathways for this compound

Precursor Ion (m/z)Fragmentation PathwayProduct Ion (m/z)Neutral LossNotes
194/196 ([M]⁺˙)Alpha-Cleavage71•OCH₂CH₂BrFormation of the butyryl cation.
194/196 ([M]⁺˙)C-Br Bond Cleavage115•BrLoss of a bromine radical.
194/196 ([M]⁺˙)C-O Bond Cleavage107/109C₄H₇O₂•Formation of the bromoethyl cation.
194/196 ([M]⁺˙)McLafferty Rearrangement124/126C₄H₈Formation of ionized vinyl bromoacetate.
194/196 ([M]⁺˙)Loss of Ethene166/168C₂H₄From the bromoethyl moiety.

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis

Gas chromatography-mass spectrometry (GC-MS) is an essential technique for the separation, identification, and quantification of volatile and semi-volatile compounds in a mixture. For the analysis of this compound, the sample is first vaporized and introduced into the gas chromatograph. jocpr.com Inside the GC, the compound is separated from other components based on its boiling point and affinity for the stationary phase within the capillary column. The retention time (RT), the time it takes for the compound to travel through the column, is a characteristic property under specific analytical conditions. nih.gov

After exiting the GC column, the separated this compound molecules enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting molecular ion and its fragments are detected, generating a mass spectrum that serves as a molecular fingerprint. spectrabase.com The combination of the retention time from the GC and the unique mass spectrum from the MS provides a very high degree of confidence in the identification of this compound, even in complex matrices. jocpr.com The interpretation of the mass spectrum follows the fragmentation rules detailed in the MS/MS section, with characteristic ions and the isotopic signature of bromine being key identifiers. docbrown.info

Table 2: Typical GC-MS Analytical Parameters for this compound Analysis

ParameterTypical Value/ConditionPurpose
Gas Chromatograph
Column TypeDB-5ms, HP-5ms (or similar)Non-polar column for separation of semi-volatile esters.
Column Dimensions30 m x 0.25 mm ID, 0.25 µm filmStandard dimensions for good resolution and capacity.
Carrier GasHelium or HydrogenInert gas to carry the sample through the column.
Inlet Temperature250 °CEnsures complete vaporization of the analyte.
Oven Program50 °C hold 2 min, ramp to 280 °C at 10 °C/minTemperature gradient to separate compounds by boiling point.
Mass Spectrometer
Ionization ModeElectron Ionization (EI)Standard hard ionization technique generating reproducible fragments.
Ionization Energy70 eVStandard energy for creating extensive, library-searchable fragmentation.
Mass AnalyzerQuadrupoleCommon mass filter for routine analysis.
Scan Range40-400 amuCovers the expected molecular ion and fragment masses.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Molecular Interactions

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and the nature of its chemical bonds. These techniques are based on the principle that molecules absorb radiation at specific frequencies corresponding to their natural vibrational modes. For this compound, vibrational spectroscopy is crucial for identifying its characteristic ester and alkyl halide functionalities.

Fourier-Transform Infrared (FTIR) Spectroscopy for Vibrational Modes

Fourier-Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a sample, providing a detailed spectrum of its molecular vibrations. The FTIR spectrum of this compound is dominated by absorptions characteristic of an aliphatic ester. The most prominent feature is the strong, sharp absorption band corresponding to the carbonyl (C=O) group stretch, which typically appears around 1735-1750 cm⁻¹. libretexts.org

Another key region is the "fingerprint region" (below 1500 cm⁻¹), which contains a complex pattern of bands unique to the molecule. For this compound, this region includes two distinct C-O stretching vibrations associated with the ester linkage, typically found between 1300 cm⁻¹ and 1000 cm⁻¹. spectroscopyonline.com The presence of the bromine atom is indicated by the C-Br stretching vibration, which is expected to appear at a lower frequency, generally in the range of 600-500 cm⁻¹. Additionally, various C-H stretching and bending vibrations from the butyl and ethyl chains are observed in the ranges of 3000-2850 cm⁻¹ and 1470-1370 cm⁻¹, respectively.

Table 3: Characteristic FTIR Vibrational Frequencies for this compound

Vibrational ModeFunctional GroupCharacteristic Wavenumber (cm⁻¹)Intensity
C-H StretchAlkyl (CH₃, CH₂)2960-2850Medium-Strong
C=O StretchEster1750-1735Strong, Sharp
C-H BendAlkyl (CH₃, CH₂)1470-1370Variable
C-O StretchEster (C-O-C)1300-1000Strong (two bands)
C-Br StretchAlkyl Halide600-500Medium-Weak

Attenuated Total Reflectance Infrared (ATR-IR) Spectroscopy for Surface Analysis

Attenuated Total Reflectance (ATR) is a sampling technique used with FTIR spectroscopy that allows for the analysis of solid and liquid samples with minimal preparation. mt.com In ATR-IR, an infrared beam is directed into a crystal of high refractive index. The beam undergoes total internal reflection at the crystal surface, creating an evanescent wave that penetrates a short distance (typically a few micrometers) into the sample placed in contact with the crystal. This makes ATR-IR an excellent tool for surface analysis.

When analyzing this compound using ATR-IR, the resulting spectrum is generally very similar to a standard transmission FTIR spectrum. However, the technique is particularly advantageous for analyzing this compound as a neat liquid, on a solid surface, or within a polymer matrix without the need for sample dilution. It can be used to monitor the presence of this compound on a surface, study its interaction with substrates, or observe its degradation or reaction at an interface. The penetration depth is dependent on the wavelength of light, which can cause minor variations in relative peak intensities compared to transmission spectra.

Near-Infrared (NIR) Spectroscopy for Overtones and Combination Bands

Near-Infrared (NIR) spectroscopy utilizes the region of the electromagnetic spectrum from approximately 780 nm to 2500 nm (12800 to 4000 cm⁻¹). The absorptions in this region correspond to overtones and combination bands of the fundamental molecular vibrations found in the mid-infrared region. spectroscopyonline.com These bands, particularly those from C-H, N-H, and O-H bonds, are much weaker and broader than their mid-IR counterparts.

For this compound, the NIR spectrum would be characterized by broad overtones of the C-H stretching vibrations from the alkyl chains. The first overtones of the C-H stretches would appear in the 6000-5600 cm⁻¹ region, while combination bands would be found between 4800-4000 cm⁻¹. While NIR provides less specific structural detail than mid-IR spectroscopy, its ability to use longer pathlengths and penetrate deeper into samples makes it highly suitable for the non-destructive bulk analysis of this compound in industrial settings, for example, to monitor its concentration in a product stream without sample preparation.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Detection

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with one or more unpaired electrons, such as free radicals or radical ions. The parent molecule of this compound is a diamagnetic, closed-shell species, meaning it has no unpaired electrons and is therefore EPR-silent.

However, EPR spectroscopy is an invaluable tool for studying radical intermediates that could be formed from this compound under certain conditions, such as exposure to high-energy radiation (e.g., UV light) or reaction with radical initiators. For instance, the homolytic cleavage of the C-Br bond, which is often the weakest bond in such molecules, would generate a carbon-centered radical (CH₃CH₂CH₂C(=O)OCH₂ĊH₂) and a bromine radical (Br•).

The resulting carbon-centered radical could be detected and characterized by EPR. The spectrum would provide information on the g-factor and, more importantly, the hyperfine coupling between the unpaired electron and nearby magnetic nuclei (¹H). The coupling pattern would reveal the electronic structure of the radical and confirm the location of the unpaired electron, thus providing mechanistic insights into reactions involving this compound. cardiff.ac.uk

Characterization of Short-Lived Radical Intermediates

The direct detection and characterization of short-lived radical intermediates derived from this compound are challenging due to their high reactivity and consequently low steady-state concentrations. EPR spectroscopy is the most definitive method for this purpose, as it exclusively detects species with unpaired electrons. nih.gov The primary radical that could be envisioned from this compound is the 2-(butanoyloxy)ethyl radical, formed via the homolytic cleavage of the carbon-bromine bond.

The EPR spectrum of such a radical would provide a wealth of information about its electronic and molecular structure. Key parameters obtained from an EPR spectrum include the g-factor and hyperfine coupling constants (hfcc). The g-factor is a dimensionless constant that is characteristic of the radical and its environment. Hyperfine coupling arises from the interaction of the unpaired electron with magnetic nuclei (e.g., ¹H, ¹³C) within the radical, and the resulting splitting pattern and coupling constants provide a unique fingerprint of the radical's structure. nih.gov

For the 2-(butanoyloxy)ethyl radical, one would expect to observe hyperfine couplings to the α- and β-protons. The magnitude of these couplings is highly sensitive to the conformation of the radical and the distribution of the unpaired electron spin density.

Illustrative Data: The following table presents hypothetical, yet plausible, EPR spectroscopic parameters for the 2-(butanoyloxy)ethyl radical. These values are based on data for analogous alkyl radicals and serve to illustrate the type of information that would be sought in an experimental study.

Radical Speciesg-factorHyperfine Coupling Constants (a) in Gauss (G)
2-(Butanoyloxy)ethyl radical~2.0026a(α-H): ~22 G
a(β-H): ~25 G

This is an interactive table. Click on the headers to sort.

The characterization of such a radical would involve generating it in situ within the EPR spectrometer's resonant cavity, often at low temperatures in an inert matrix to increase its lifetime. The experimental spectrum would then be compared with computer simulations based on theoretical calculations to confirm the assignment and refine the spectroscopic parameters. researchgate.net

Mechanistic Probing using Spin Trapping Techniques

Given the often infinitesimally short lifetimes of radical intermediates, their direct detection by EPR can be unfeasible. In such cases, spin trapping techniques are employed as a powerful indirect method. researchgate.net This technique involves the use of a "spin trap," a diamagnetic molecule that reacts rapidly with the transient radical to form a much more stable paramagnetic species, known as a spin adduct. researchgate.net This persistent radical can then be readily detected and characterized by conventional EPR spectroscopy.

Commonly used spin traps include nitrones, such as N-tert-butyl-α-phenylnitrone (PBN), and nitroso compounds. The choice of spin trap is crucial and depends on the expected nature of the radical and the reaction conditions. The EPR spectrum of the resulting spin adduct provides information about the trapped radical. The hyperfine coupling constants of the spin adduct, particularly from the nitrogen nucleus of the spin trap and the β-hydrogen of the trapped radical moiety, are characteristic of the original transient radical. nih.gov

In the context of this compound, spin trapping could be used to intercept and identify various potential radical intermediates in a reaction mixture. For instance, in a reaction involving oxidative processes, one might expect to trap not only carbon-centered radicals but also oxygen-centered species like alkoxyl or peroxyl radicals.

Illustrative Research Findings: The table below provides hypothetical hyperfine coupling constants for the spin adducts that could be formed by trapping radicals derived from this compound with the spin trap PBN. These values are illustrative and are based on known data for similar trapped radicals. researchgate.net

Trapped RadicalSpin TrapHyperfine Coupling Constants (a) in Gauss (G)
2-(Butanoyloxy)ethyl radicalPBNa(N): ~14.5 G
a(β-H): ~2.8 G
Butanoyloxyl radicalPBNa(N): ~13.8 G
a(β-H): ~1.6 G

This is an interactive table. Click on the headers to sort.

By analyzing the specific hyperfine splitting constants of the observed spin adducts, researchers can deduce the structure of the initial short-lived radical. This information is invaluable for piecing together complex reaction mechanisms, confirming the involvement of radical pathways, and understanding the selectivity of chemical transformations involving this compound. researchgate.net

Role As a Versatile Building Block in Complex Molecular Architectures

Precursor in the Synthesis of Functional Esters and Derivatives

The presence of a bromine atom, a good leaving group, on the ethyl chain of 2-bromoethyl butanoate makes it a key substrate for creating a wide array of other ester compounds through nucleophilic substitution reactions.

Transformation into other Halogenated Esters

While direct transformations of this compound into other specific halogenated esters are not extensively detailed in the provided research, the underlying principle of halogen exchange reactions is a fundamental concept in organic synthesis. The bromo- group can potentially be substituted by other halogens. For instance, in a Finkelstein reaction, treatment with a salt like sodium iodide in a suitable solvent (e.g., acetone) could convert the bromo-ester into the corresponding iodo-ester. Similarly, reaction with a fluoride (B91410) source could yield a fluoro-ester. These transformations are valuable as they allow chemists to tune the reactivity of the alkyl halide for subsequent synthetic steps. The synthesis of various α-halogenated boronic esters highlights the importance of halogenated intermediates in creating versatile building blocks for further chemical modifications organic-chemistry.org.

Synthesis of Diversified Ester Compounds

The true versatility of this compound as a precursor lies in its reaction with a wide range of nucleophiles to displace the bromide ion. This allows for the introduction of numerous functional groups, leading to a diverse library of ester compounds. The reactivity is analogous to that of other bromo-containing monomers and polymers, such as poly(bromoethyl acrylate), which readily undergo substitution with various nucleophiles under mild conditions researchgate.net. This strategy can be used to synthesize complex functionalities, including polyanions, hydrophobic polythioethers, and glycopolymers from a common precursor researchgate.net.

Potential transformations starting from this compound could include:

Azides: Reaction with sodium azide (B81097) (NaN₃) would yield 2-azidoethyl butanoate. The azide group can then be used in "click" chemistry reactions, such as the 1,3-dipolar cycloaddition with alkynes, or be reduced to an amine.

Thiols: Thiolates (RS⁻) can displace the bromide to form thioethers, resulting in compounds like 2-(alkylthio)ethyl butanoate.

Amines: Primary or secondary amines can act as nucleophiles to produce amino-esters, which are important in biological and pharmaceutical contexts.

Carboxylates: Reaction with the salt of a carboxylic acid would lead to the formation of a new ester linkage, creating a diester.

NucleophileReagent ExampleResulting Functional GroupProduct Class
Azide ionSodium Azide (NaN₃)-N₃Azido-ester
ThiolateSodium thiomethoxide (NaSCH₃)-SCH₃Thioether-ester
AmineAmmonia (NH₃)-NH₂Amino-ester
HydroxideSodium Hydroxide (NaOH)-OHHydroxy-ester

Utility in Polymer Chemistry Research

The functional groups within this compound make it and its structural analogs highly relevant in the field of polymer chemistry for creating materials with tailored properties.

Design and Synthesis of Controlled Polymer Structures

While this compound itself is not typically used as a monomer in chain-growth polymerization, its structural motifs are integral to designing polymers with controlled architectures. Monomers containing a bromine atom, such as vinyl bromobutanoate or bromoethyl acrylate, are particularly useful in controlled radical polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) researchgate.netscienceopen.com. These methods allow for precise control over molecular weight, dispersity, and polymer architecture (e.g., block copolymers) researchgate.net.

The bromine functionality incorporated into the polymer serves as a reactive handle for post-polymerization modification scienceopen.com. This allows a single, well-defined parent polymer to be converted into a library of functional materials. For example, the bromine atoms on a polymer backbone can be substituted by various nucleophiles, enabling the attachment of different chemical moieties and the fine-tuning of the polymer's properties researchgate.net.

Development of Functional Degradable Polymers

A significant area of research is the development of polymers that are both functional and degradable. The structure of this compound contains an ester linkage, which is susceptible to hydrolysis. Incorporating such ester groups into a polymer backbone is a common strategy for imparting degradability utwente.nl.

Research has shown that the copolymerization of monomers like vinyl bromobutanoate with ring-opening monomers such as 2-methylene-1,3-dioxepane (B1205776) (MDO) can produce functional degradable polymers scienceopen.com. In these copolymers, the ester units in the backbone allow for degradation, while the pendent bromine groups provide sites for introducing functionality through post-polymerization modification scienceopen.com. By adjusting the ratio of the comonomers, it is possible to control the degradation rate and the density of functional groups along the polymer chain scienceopen.com. This approach combines the versatility of radical polymerization with the desirable property of degradability, opening pathways to new materials for biomedical and environmental applications scienceopen.compatsnap.com.

Polymer StrategyRole of Bromo-Butanoate MoietyKey FeatureReference Example
Controlled Radical Polymerization (e.g., RAFT)Monomer contains bromo-butanoate groupPrecise control over polymer structure; allows post-polymerization functionalizationPoly(vinyl bromobutanoate) scienceopen.com
Radical Ring-Opening CopolymerizationCopolymerization of a bromo-butanoate monomer with a cyclic monomerCreates polymers with both degradable linkages in the backbone and functionalizable side-chainspoly(MDO-co-VBr) scienceopen.com

Application in Heterocycle Synthesis

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. Alkyl halides like this compound are valuable electrophiles for constructing these ring systems. The bromoethyl group can react with a nucleophilic center within the same or another molecule to form a new carbon-nucleophile bond, leading to cyclization.

For example, bromo-esters are known to participate in the synthesis of various heterocycles. In one study, alkyl α-bromo butyrate (B1204436) was reacted with a hydrazono intermediate to form a thiazolidin-4-one derivative sciepub.com. This reaction proceeds through initial S-alkylation by the bromo-ester, followed by intramolecular cyclization sciepub.com. Similarly, the conjugate addition of piperidine (B6355638) derivatives containing a bromoalkyl side chain to acrylates has been used to create precursors for the synthesis of indolizidine alkaloids, which are bicyclic heterocyclic systems researchgate.net. The cyclization is achieved by an intramolecular nucleophilic displacement of the bromide by an enolate, forming the second ring of the heterocycle researchgate.net.

These examples demonstrate a general principle where the bromoalkyl portion of an ester acts as an electrophilic partner in reactions that forge new rings, establishing this compound as a potentially useful building block for accessing diverse heterocyclic structures.

Construction of Indolizidine Skeletons

While direct examples detailing the use of this compound in the synthesis of indolizidine alkaloids are not prevalent in readily available literature, its structure is analogous to other precursors used for this purpose. The synthesis of indolizidine skeletons, which are core structures in many alkaloids, often relies on the cyclization of piperidine derivatives. researchgate.netutas.edu.aunih.gov For instance, precursors containing a piperidine ring and a side chain with a reactive group, such as a bromoethyl moiety, are key intermediates. researchgate.net

The general strategy involves an initial reaction to attach the precursor to the nitrogen of a piperidine ring system, followed by an intramolecular cyclization. In a hypothetical application, this compound could react with a suitable piperidine derivative. The subsequent step would involve an intramolecular nucleophilic attack from a carbanion or enolate on the piperidine ring to displace the bromide, thereby forming the fused bicyclic indolizidine structure. researchgate.net The butanoate group could then be further modified as required for the target alkaloid.

Synthesis of Other Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are fundamental components of a vast number of pharmaceuticals and biologically active compounds. mdpi.comunigoa.ac.in The synthesis of these structures often employs alkylating agents to form new carbon-nitrogen bonds, leading to cyclization. The 2-bromoethyl group is a classic electrophilic fragment used for this purpose.

This compound can serve as a precursor for building various nitrogen-containing rings. The general mechanism involves the alkylation of a nitrogen-containing nucleophile (like an amine or an amide) with this compound. This is followed by a subsequent intramolecular cyclization step, where another nucleophilic center within the same molecule attacks the ester carbonyl or a derivative, leading to ring closure. This strategy allows for the construction of heterocycles such as pyrrolidines, piperidines, and more complex fused systems, which are of significant interest to chemists. science.govclockss.org

Formation of Sulfur and Selenium Heterocycles

The reactivity of the carbon-bromine bond in this compound also extends to its use in forming heterocycles containing other heteroatoms, such as sulfur and selenium. The principles are similar to those for nitrogen heterocycles, relying on the alkylation of appropriate nucleophiles.

For the synthesis of sulfur-containing heterocycles, this compound could react with a thiol-containing molecule. An intramolecular cyclization would then yield a sulfur-based ring system. Similarly, in selenium chemistry, selenium nucleophiles can displace the bromide to form a C-Se bond. mdpi.comnih.gov Subsequent cyclization can lead to the formation of various selenaheterocycles. researchgate.netmdpi.comresearchgate.net These types of compounds are of interest for their unique biological activities and applications in materials science. researchgate.net

Construction of Advanced Organic Frameworks and Complex Molecules

The utility of this compound extends to the synthesis of specific classes of organic compounds and as an intermediate in creating larger, more complex molecules.

Generation of β-Aminocarbonyl Derivatives

β-Aminocarbonyl compounds are crucial building blocks for synthesizing β-amino acids and β-lactam antibiotics. researchgate.net The synthesis of these derivatives can be achieved through the conjugate addition of amines to α,β-unsaturated carbonyl compounds, a process known as the aza-Michael reaction. While this compound is not directly used in an aza-Michael reaction, related bromo-compounds are employed to generate precursors for these systems. researchgate.net For example, a common strategy involves the reaction of a primary or secondary amine with a molecule containing the 2-bromoethyl group. This introduces the β-amino functionality, which is a key step toward creating the β-aminocarbonyl motif after further transformations. researchgate.net

Synthesis of Azaheterocycles

Azaheterocycles, or nitrogen-containing heterocycles, represent a broad and vital class of organic compounds. mdpi.comclockss.org The role of this compound as a precursor for these molecules is predicated on its ability to act as a bifunctional building block. The 2-bromoethyl portion can be used to alkylate a nitrogen atom, and the butanoate ester can then participate in a ring-closing reaction. For example, reaction with an amino alcohol could be followed by an intramolecular transesterification to form a morpholine (B109124) derivative. The versatility of this approach allows for the synthesis of a wide range of ring sizes and functionalities, depending on the nucleophile used in the initial step.

Intermediacy in the Synthesis of Ionic Liquids

Ionic liquids are salts with low melting points that are finding increasing use as solvents and catalysts in green chemistry. Their properties are highly tunable based on the structure of the cation and anion. The synthesis of functionalized ionic liquid cations often involves the alkylation of a heterocyclic base, such as an imidazole (B134444) or pyridine (B92270), with an alkyl halide.

While no specific use of this compound in the synthesis of ionic liquids was found in the searched literature, its structure suggests it could potentially be used as an alkylating agent. The reaction with a suitable heterocyclic base would result in a quaternary ammonium (B1175870) cation bearing a butanoate ester functional group. This ester group could then be hydrolyzed to a carboxylic acid, creating a zwitterionic or acidic ionic liquid, or it could be retained to impart specific solubility properties to the final ionic liquid.

Interactive Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₆H₁₁BrO₂
Molecular Weight 195.05 g/mol
CAS Number 6270-93-5
Appearance Data not available
Boiling Point Data not available
Melting Point Data not available
Density Data not available

Table 2: Spectroscopic Data for this compound

TechniqueExpected Features
¹H NMR Signals corresponding to the ethyl group of the butanoate chain, the methylene (B1212753) group adjacent to the ester oxygen, and the methylene group adjacent to the bromine atom.
¹³C NMR Resonances for the carbonyl carbon, the carbons of the butanoate chain, and the two distinct carbons of the bromoethyl group.
IR Spectroscopy A strong absorption band characteristic of the C=O (ester) stretching vibration (typically ~1735 cm⁻¹), and C-Br stretching vibrations.
Mass Spectrometry A molecular ion peak and characteristic fragmentation patterns, including isotopic peaks for bromine (⁷⁹Br and ⁸¹Br).

Note: This table describes the expected spectroscopic features based on the compound's structure, as experimental spectra are not widely published.

Approaches to β-Peptidomimetics via Related Precursors

β-Peptidomimetics are a class of molecules that mimic the structure and function of natural peptides but often exhibit enhanced stability against enzymatic degradation. Their synthesis relies on the preparation of β-amino acids, which serve as the fundamental building blocks. While numerous synthetic routes to β-amino acids exist, several key methods utilize α-haloesters, such as this compound, or closely related bromo-derivatives as versatile precursors. These approaches leverage the reactivity of the carbon-bromine bond to facilitate the construction of the characteristic β-amino acid scaffold.

Two prominent strategies that employ precursors related to this compound are the aza-Reformatsky reaction and the sub-monomer synthesis of peptide tertiary amides. These methods provide effective pathways for carbon-carbon bond formation, essential for elongating the amino acid backbone.

The Aza-Reformatsky Reaction

A powerful method for the synthesis of β-amino esters, direct precursors to β-amino acids, is the aza-Reformatsky reaction. nih.govwikipedia.org This reaction involves the condensation of an α-halo ester with an imine in the presence of a metal, typically zinc. wikipedia.org The key intermediate is an organozinc reagent, often called a Reformatsky enolate, which is formed by the oxidative insertion of zinc into the carbon-halogen bond of the α-halo ester. wikipedia.orgorganic-chemistry.org

The general mechanism proceeds as follows:

Formation of the Reformatsky Enolate : Metallic zinc reacts with the α-bromoester (e.g., this compound) to form a zinc enolate. These enolates are generally less reactive and less basic than their lithium or magnesium counterparts, which prevents undesired side reactions like self-condensation or reaction with the ester group. wikipedia.orgorganic-chemistry.org

Nucleophilic Addition to an Imine : The formed zinc enolate then acts as a nucleophile, attacking the electrophilic carbon of an imine. This step creates the crucial carbon-carbon bond required for the β-amino acid framework.

Workup : An acidic workup protonates the intermediate to yield the final β-amino ester. wikipedia.org

The use of chiral auxiliaries or chiral N-sulfinyl imines in this reaction has been shown to produce β-amino esters with high diastereoselectivity, making it a valuable tool in the asymmetric synthesis of complex peptidomimetics. nih.gov

Arndt-Eistert Homologation: A Comparative Method

While not directly employing bromoesters, the Arndt-Eistert synthesis is a widely recognized and popular method for producing β-amino acids from their α-amino acid counterparts, offering a valuable point of comparison. organic-chemistry.orgambeed.com This one-carbon homologation sequence is particularly attractive because the stereogenic center of the parent α-amino acid is typically retained in the final β-amino acid product. rsc.org

The process involves three main steps:

Conversion of an N-protected α-amino acid into an acid chloride. wikipedia.org

Reaction of the acid chloride with diazomethane (B1218177) to form an α-diazoketone intermediate. organic-chemistry.orgwikipedia.org

A metal-catalyzed (often silver oxide) or photochemically induced Wolff rearrangement of the diazoketone to a ketene, which is then trapped by a nucleophile like water, an alcohol, or an amine to yield the desired β-amino acid derivative. organic-chemistry.orgrsc.org

Although effective, the Arndt-Eistert reaction's reliance on the highly toxic and explosive diazomethane has led to the development of safer alternatives and continuous flow processes to mitigate the associated risks. rsc.orgwikipedia.org

Sub-Monomer Synthesis of Peptide Tertiary Amides (PTAs)

A more direct application of precursors related to this compound is found in the "sub-monomer" synthesis of N-alkylated peptides, a class of peptidomimetics known as peptide tertiary amides (PTAs). This method utilizes chiral 2-bromo carboxylic acids, which are structurally analogous to the acid portion of this compound. nih.gov

The synthesis follows a two-step sequence for each monomer addition, similar to the construction of peptoids:

Acylation : A resin-bound amine is acylated using a carbodiimide-activated bromo-acid, such as 2-bromopropanoic acid. nih.gov

Nucleophilic Displacement : The resulting α-bromo amide intermediate undergoes nucleophilic substitution with a primary amine, which displaces the bromide and introduces the desired N-alkyl side chain. nih.gov

By using enantiomerically pure 2-bromo carboxylic acids (e.g., (S)-2-bromopropanoic acid or (R)-2-bromopropanoic acid), this method allows for the creation of stereochemically diverse combinatorial libraries of PTAs. This approach avoids the need to synthesize and maintain a large number of different N-substituted, protected amino acid building blocks, offering significant synthetic flexibility. nih.gov

Future Research Directions and Emerging Methodologies for 2 Bromoethyl Butanoate

Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The synthesis of 2-bromoethyl butanoate and related bromo-esters traditionally involves methods such as the bromination of acetic acid followed by esterification, which can be catalyzed by acids like sulfuric acid. orgsyn.orggoogle.com Future research will likely focus on the development of more advanced and greener catalytic systems. For instance, the use of Rhodium (Rh) and Ruthenium (Ru) bimetallic oxide clusters has shown promise in ester-producing reactions, offering high efficiency and utilizing oxygen as the sole oxidant, which aligns with the principles of green chemistry. labmanager.com

Researchers are also exploring one-pot synthesis methodologies to improve efficiency. For example, a stereoselective one-pot procedure for preparing Z-configured α-bromo-α,β-unsaturated esters has been developed using N-bromosuccinimide (NBS) and (carboethoxymethylene) triphenylphosphorane in the presence of manganese dioxide. nih.govresearchgate.net Another novel one-pot procedure for the reductive conversion of esters to ethers using a catalytic amount of InBr3 with Et3SiH has been described, demonstrating tolerance to various functional groups. organic-chemistry.org The development of novel catalysts for reactions like the Knoevenagel condensation under solvent-free conditions also points towards future directions in synthesizing derivatives of this compound.

Table 1: Comparison of Catalytic Systems for Ester Synthesis

Catalyst SystemAdvantagesPotential Application for this compound
Sulfuric Acid Readily available, well-establishedTraditional synthesis
RhRu Bimetallic Oxide Clusters High efficiency, uses oxygen as oxidant, greener approachGreener synthesis of this compound
InBr3/Et3SiH Mild conditions, one-pot reductive conversion to ethersSynthesis of ether derivatives from this compound
Manganese Dioxide Used in one-pot synthesis of unsaturated estersSynthesis of unsaturated analogs of this compound

Development of Asymmetric Synthesis Routes to Chiral Analogues

The creation of chiral molecules is a significant area of organic synthesis, and the development of asymmetric routes to chiral analogues of this compound is a promising research avenue. While direct asymmetric synthesis of this compound is not widely reported, general methods for the catalytic enantioselective synthesis of chiral molecules from racemic starting materials are being developed. For instance, a method for the catalytic enantioselective synthesis of chiral α-azido and α-amino ketones from racemic α-bromo ketones using a recoverable chiral quaternary ammonium (B1175870) salt as a phase-transfer catalyst has been demonstrated, achieving high enantioselectivity. organic-chemistry.org This approach could potentially be adapted for the synthesis of chiral derivatives of this compound.

Furthermore, absolute asymmetric synthesis, which generates chiral products from prochiral substrates without an external chiral source, is an emerging field. mdpi.comresearchgate.net Research in this area, such as the asymmetric Diels-Alder reaction followed by dynamic crystallization, could inspire novel strategies for producing chiral butanoate derivatives. mdpi.com The use of chiral auxiliaries in asymmetric synthesis is another well-established strategy that continues to evolve with new applications. scribd.com

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry offers significant advantages over traditional batch processes, including improved safety, better reaction control, and ease of scalability. uc.ptsemanticscholar.org The integration of flow chemistry for the synthesis of this compound and its derivatives can lead to more efficient and reproducible manufacturing processes. durham.ac.uk Flow systems allow for precise control of reaction parameters such as temperature, pressure, and residence time, which can be crucial for reactions involving unstable intermediates. okayama-u.ac.jp

Automated synthesis platforms are also revolutionizing chemical synthesis by enabling rapid and iterative production of small molecules. chemrxiv.orgchemistryworld.com These platforms can significantly accelerate the discovery and optimization of new derivatives of this compound by allowing for high-throughput screening of reaction conditions and building blocks. chemrxiv.org The combination of flow chemistry with in-line purification and analysis techniques can create fully automated systems for the on-demand synthesis of this compound and its analogs. uc.ptdurham.ac.uk The development of automated processes for reactions like 11C-carbonylation to produce labeled carboxylic acids and esters demonstrates the potential for such technologies in synthesizing complex molecules. nih.gov

Advanced Computational Predictions for Unexplored Reactivity and Properties

Computational chemistry is becoming an indispensable tool in modern chemical research. Advanced computational methods can be employed to predict the reactivity and properties of this compound and its potential derivatives, guiding experimental work and accelerating discovery. Density Functional Theory (DFT) and other quantum mechanical calculations can provide insights into reaction mechanisms, transition states, and the thermodynamic and kinetic parameters of potential reactions.

For instance, computational studies can help in the design of novel catalysts with enhanced activity and selectivity for the synthesis of this compound. By modeling the interaction between the substrate, catalyst, and reagents, researchers can identify key structural features that govern the reaction outcome. Furthermore, computational screening of virtual libraries of this compound derivatives can help identify candidates with desired properties for specific applications, thus prioritizing synthetic efforts.

Biocatalytic Approaches for Sustainable Transformations

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a green and sustainable alternative to traditional chemical synthesis. Lipases, for example, are widely used for the kinetic resolution of racemic alcohols to produce enantiopure esters. mdpi.com This approach could be adapted for the asymmetric synthesis of chiral esters related to this compound. The combination of metal catalysts and lipases in dynamic kinetic resolution (DKR) processes has proven to be a practical method for obtaining enantiopure esters with high conversion rates. mdpi.com

Future research could focus on identifying or engineering enzymes that can directly catalyze the synthesis of this compound or its derivatives with high selectivity and under mild reaction conditions. The use of whole-cell biocatalysts or immobilized enzymes can further enhance the sustainability and economic viability of these processes.

Multi-Component Reactions Incorporating this compound

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a complex product, are highly efficient and atom-economical. fu-berlin.deajrconline.org Incorporating this compound as a building block in MCRs could lead to the rapid synthesis of diverse and complex molecules. The bromo and ester functionalities of this compound make it a versatile substrate for various MCRs.

For example, in the Asinger reaction, an α-halo carbonyl compound reacts with a carbonyl compound, a sulfur source, and a primary amine to synthesize 3-thiazolines. researchgate.net this compound or its derivatives could potentially serve as the α-halo carbonyl component in such reactions. The development of novel MCRs that utilize this compound would open up new avenues for the synthesis of heterocyclic compounds and other complex organic scaffolds. nih.govorganic-chemistry.org

Green Chemistry Principles in the Synthesis and Application of this compound

The principles of green chemistry are increasingly guiding the development of new chemical processes. mit.edudergipark.org.tr Future research on this compound will undoubtedly focus on making its synthesis and applications more environmentally friendly. This includes the use of renewable feedstocks, safer solvents, and catalytic reagents instead of stoichiometric ones. mit.edunih.govidosi.org

Efforts to improve the atom economy of synthetic routes and to minimize waste generation will be crucial. mit.edu The development of solvent-free reaction conditions and the use of energy-efficient methods, such as microwave or ultrasound irradiation, are also important aspects of green chemistry that can be applied to the synthesis of this compound. researchgate.net The design of biodegradable derivatives of this compound would also align with the principle of designing chemicals for degradation after use. mit.edu

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.